molecular formula C13H24N2O5 B14181368 N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine CAS No. 922503-35-3

N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine

Cat. No.: B14181368
CAS No.: 922503-35-3
M. Wt: 288.34 g/mol
InChI Key: OCKXAFZRWCJVHS-JTQLQIEISA-N
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Description

N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, providing stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine typically involves the reaction of L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-leucine
  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-L-phenylalanine

Uniqueness

N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine is unique due to its specific structure, which includes the valine residue and the N-methylglycine moiety. This combination provides distinct steric and electronic properties, making it suitable for specific synthetic applications .

Properties

CAS No.

922503-35-3

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

2-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid

InChI

InChI=1S/C13H24N2O5/c1-8(2)10(11(18)15(6)7-9(16)17)14-12(19)20-13(3,4)5/h8,10H,7H2,1-6H3,(H,14,19)(H,16,17)/t10-/m0/s1

InChI Key

OCKXAFZRWCJVHS-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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